molecular formula C19H16N2O8 B1416567 Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate CAS No. 94259-00-4

Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate

Cat. No. B1416567
CAS RN: 94259-00-4
M. Wt: 400.3 g/mol
InChI Key: YHEJTPZMBSLNGW-UHFFFAOYSA-N
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Description

Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate is a chemical compound that is part of a collection of rare and unique chemicals . It is commonly used as an intermediate in the synthesis of various organic compounds.


Molecular Structure Analysis

The molecular structure of Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate is represented by the linear formula: C18H16N2O7 . The molecular weight is 372.337 .

Scientific Research Applications

  • Synthesis and Claisen Rearrangement : Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate has been studied in the context of synthesis and Claisen rearrangement. The synthesis process involves esterification with methanol and reaction with methyl 2-chloropropionate, resulting in a yield of 60%. This research also examined the optical activity of the compound, suggesting an SN1 process mechanism (Pen, 2014).

  • Ligand in Gold(I) Chemistry : This compound has been used as a ligand in gold(I) chemistry. It forms model complexes for macrocyclic gold compounds, showing potential for further exploration in metal-organic frameworks and coordination chemistry (Wiedemann, Gamer, & Roesky, 2009).

  • Metal–Organic Frameworks (MOFs) : The compound has been utilized in the creation of metal–organic frameworks (MOFs) with different metals like copper, zinc, and cadmium. These MOFs exhibit unique two- and three-dimensional polymeric architectures and have been explored for applications such as catalysis in the oxidation of alcohols and the Henry reaction (Karmakar et al., 2016).

  • Synthesis of Biologically Active Compounds : Research on dimethyl isophthalate, a related compound, has led to the synthesis of biologically active compounds with potential antibacterial properties. This synthesis involved reactions with hydrazine hydrate, aromatic aldehydes, and acetic anhydride (Li, Dan, & Fu, 2008).

  • Fluorescent Organic Probes : The compound has been used in the development of fluorescent organic probes for the ultrafast detection of trinitrophenol (TNP) in water. This application is crucial for environmental monitoring and demonstrates the compound's role in the field of sensor technology (Das & Mandal, 2018).

  • MOFs for Sensing Applications : A lanthanide metal–organic framework (MOF) incorporating a derivative of this compound has been developed for the discrimination of nitrofurantoin and L-tyrosine. This highlights its potential in highly sensitive detection applications (Wang et al., 2021).

Safety And Hazards

The safety data sheet for Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate indicates that it causes eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

dimethyl 5-[[3-(4-nitrophenyl)-3-oxopropanoyl]amino]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O8/c1-28-18(24)12-7-13(19(25)29-2)9-14(8-12)20-17(23)10-16(22)11-3-5-15(6-4-11)21(26)27/h3-9H,10H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEJTPZMBSLNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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